BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Unambiguous NMR
Assignment of the Cyclic Depsipeptide
Crocapeptin C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crocapeptin C

Cat. No.: B12385163

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocapeptin C is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp..
Cyclic peptides are a promising class of molecules for drug development due to their high
bioactivity, target selectivity, and metabolic stability. Determining the precise three-dimensional
structure is paramount for understanding their mechanism of action and for guiding further drug
design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for
elucidating the constitution and conformation of such complex natural products in solution.

This application note provides a detailed protocol for the complete *H and 3C NMR assignment
of Crocapeptin C, based on a suite of 2D NMR experiments. The data presented herein is
foundational for subsequent structure calculations and conformational analysis.

Quantitative NMR Data

The unambiguous assignment of all proton and carbon signals of Crocapeptin C was achieved
through a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, HMBC, and
ROESY. The chemical shifts for each amino acid residue are summarized below. All data was
recorded in DMSO-ds at 300 K.

Table 1: 1H and 3C NMR Chemical Shifts (d) for Crocapeptin C in DMSO-de
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Residue Atom 0 *C [ppm] 0 *H [ppm] J [HZ]
1-N-Me-Phe C=0 170.8 - -
N-CHs 31.7 2.79 -

Ca 59.9 5.25 -

CB 36.1 3.10, 2.89 -

Cy (Ar) 137.4 - -

C3 (Ar) 129.3 7.22 -

Ce (Ar) 128.3 7.28 -

CZ (Ar) 126.5 7.19 -

2-Thr C=0 171.1 - -
NH - 7.85 d, 8.8

Ca 57.9 4.15 -

CB 67.2 3.98 -

Cy 19.5 1.05 d, 6.3

3-GIn C=0 172.9 - -
NH - 8.21 d, 7.8

Ca 52.8 4.20 -

Cp 275 2.05, 1.88 -

Cy 31.4 2.15 -

Cod 174.5 - -

NH:2 - 7.29,6.79 -

4-Hty C=0 171.9 - -
NH - 8.01 d, 8.1

Ca 52.1 4.35 -
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CB 37.1 1.75, 1.65 -

Cy (Ar) 130.3 - -

C3 (Ar) 127.9 7.05 -

Ce (Ar) 156.0 - -

O-CHs 55.0 3.71 -

OH - 9.20 -

5-N-Me-Ala C=0 172.5 - -
N-CHs 30.1 2.75 -

Ca 55.4 4.95 q,7.1

CB 16.2 1.25 d, 7.1

6-Ahp Cc=0 172.1 - .
NH - 8.15 d, 7.5

Ca 53.5 4.10 -

CB 34.2 1.60, 1.45 -

Cy 24.8 1.28 -

Cd 28.9 1.55 -

Ce 22.1 1.20 -

CC 13.9 0.85 t, 7.3

7-Ahda C=0 174.2 - -
Ca 71.5 4.90 -

CB 35.8 1.80, 1.70 -

Cy 25.1 1.35 -

Cd 29.2 1.25 -

Ce 22.5 1.25 -
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CC 14.0 0.88 t, 7.2

Ahp: 3-Amino-6-ethyl-octanoic acid Ahda: 3-Amino-9-hydroxy-10,12-dimethyl-tetradecanoic
acid derivative (specific variant in this Crocapeptin not fully detailed in general literature) Hty:
Homotyrosine Note: Assignments are based on comprehensive analysis of 2D NMR spectra.
Slight variations in chemical shifts may occur depending on sample conditions.

Experimental Protocols

High-resolution NMR spectra were acquired on a Bruker DRX 600 spectrometer. The sample
was dissolved in DMSO-ds, and all experiments were performed at a constant temperature of
300 K.

General Parameters:

Spectrometer: Bruker DRX 600 (600 MHz for *H, 150 MHz for 13C)

Solvent: DMSO-de

Temperature: 300 K

2.1. 1H-1H COSY (Correlation Spectroscopy)

Objective: To identify scalar-coupled protons, primarily for tracing connections within amino
acid spin systems.

Protocol: A gradient-selected COSY (gs-COSY) experiment was performed. Typically, 2048

data points were acquired in the F2 dimension and 256-512 increments in the F1 dimension.
A spectral width of 12 ppm was used in both dimensions. Data was processed using a sine-
bell window function.

2.2. 1H-1H TOCSY (Total Correlation Spectroscopy)

» Objective: To correlate all protons within a given spin system, which is crucial for identifying
complete amino acid residues.
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e Protocol: A phase-sensitive TOCSY experiment using a MLEV-17 spin-lock sequence was
performed. A spin-lock time of 80-100 ms was utilized to allow for magnetization transfer
through the entire spin system. Spectral widths and data points were similar to the COSY
experiment.

2.3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
» Objective: To correlate protons directly to their attached carbons.

e Protocol: A gradient-selected, sensitivity-enhanced HSQC experiment was recorded. The
spectral width was ~12 ppm in F2 (*H) and ~160 ppm in F1 (33C). The experiment was
optimized for a one-bond 1J(C,H) coupling constant of 145 Hz.

2.4. 'H-13C HMBC (Heteronuclear Multiple Bond Correlation)

o Objective: To identify long-range correlations between protons and carbons (2-4 bonds),
which is essential for sequencing the peptide chain by observing correlations across peptide
bonds (e.g., Ha(i) to C=0(i-1)).

» Protocol: A gradient-selected HMBC experiment was performed. The long-range coupling
delay was optimized for a value between 4-8 Hz (typically set to 6 Hz) to observe two- and
three-bond correlations.

2.5. 1H-1H ROESY (Rotating-frame Overhauser Effect Spectroscopy)

« Objective: To identify protons that are close in space (< 5 A), providing information about the
peptide's 3D conformation and sequence (e.g., Ha(i) to HN(i+1)).

o Protocol: A phase-sensitive ROESY experiment was conducted with a mixing time of 200-
300 ms. A continuous wave spin-lock field was used to suppress TOCSY artifacts.

NMR Assignment Workflow

The logical workflow for the NMR-based structure elucidation of a cyclic peptide like
Crocapeptin C follows a systematic process of piecing together structural fragments. The
diagram below illustrates this multi-step strategy.
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Caption: Workflow for the NMR assignment and structure elucidation of Crocapeptin C.

Conclusion

The combination of homonuclear and heteronuclear 2D NMR experiments provides a robust
and reliable method for the complete structural assignment of complex cyclic peptides like
Crocapeptin C. The detailed protocols and tabulated data presented here serve as a practical
guide for researchers in natural product chemistry and drug discovery who are engaged in the
structural characterization of similar molecules. This foundational assignment is the critical first
step for further studies, including 3D structure calculation, molecular modeling, and the analysis
of structure-activity relationships.

 To cite this document: BenchChem. [Application Note: Unambiguous NMR Assignment of the
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[https://www.benchchem.com/product/b12385163#nuclear-magnetic-resonance-nmr-
assignment-of-crocapeptin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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